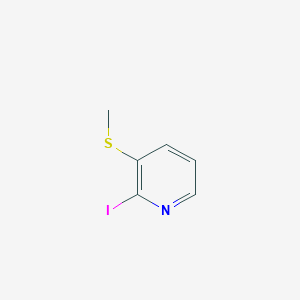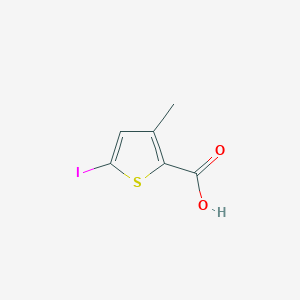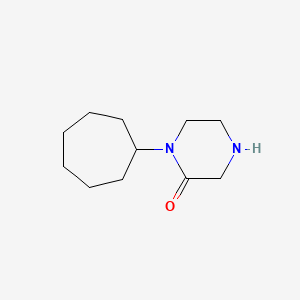
(1-Benzylcyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylcyclopentyl)methanol is an organic compound characterized by a cyclopentane ring substituted with a benzyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylcyclopentyl)methanol typically involves the following steps:
Cyclopentyl Grignard Reagent Formation: Cyclopentyl bromide is reacted with magnesium in anhydrous ether to form the cyclopentyl Grignard reagent.
Addition to Benzyl Chloride: The cyclopentyl Grignard reagent is then added to benzyl chloride under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Benzylcyclopentanone or benzylcyclopentanal.
Reduction: Benzylcyclopentane derivatives.
Substitution: Various substituted benzylcyclopentyl compounds.
Applications De Recherche Scientifique
(1-Benzylcyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1-Benzylcyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Cyclopentylmethanol: Lacks the benzyl group, resulting in different chemical properties and reactivity.
Benzylcyclopentane: Lacks the hydroxyl group, affecting its solubility and biological activity.
Cyclopentylbenzene: Lacks the hydroxymethyl group, leading to different applications and reactivity.
Uniqueness: (1-Benzylcyclopentyl)methanol is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and potential therapeutic uses.
Propriétés
IUPAC Name |
(1-benzylcyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-11-13(8-4-5-9-13)10-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXANSSUWWAHYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)
![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)






![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)




